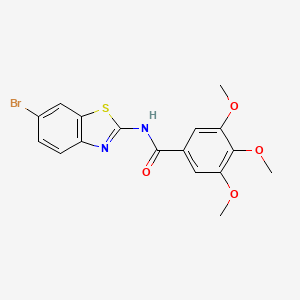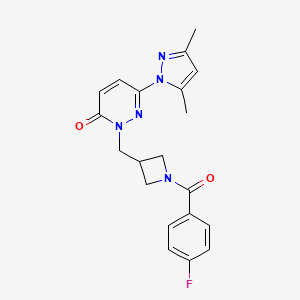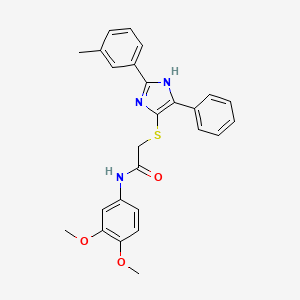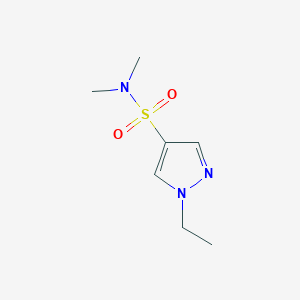![molecular formula C17H17ClN2O4S B2932774 Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate CAS No. 71638-84-1](/img/structure/B2932774.png)
Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a compound that has been studied for its potential antifungal properties . It was discovered during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . The compound is typically used as an intermediate or precursor to produce further bioactive compounds .
Synthesis Analysis
The compound is formed as a side-product during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . A single-step procedure, which is the first step of the Gould-Jacobs reaction, is employed to prepare this compound . The reaction yields are between 74–96% .Molecular Structure Analysis
The molecular formula of the compound is C17H17ClN2O4S . The structure of the compound includes a 1,3-thiazol-2-yl group attached to a 4-chlorophenyl group through an amino linkage .Chemical Reactions Analysis
The compound is formed as a side-product in the synthesis of polysubstituted-2-pyridones . The reaction involves diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.85 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Antifungal Applications
Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate: has shown promising results as an antifungal agent, particularly against Fusarium oxysporum . This pathogen is known for causing extensive damage to a wide range of crops, leading to significant agricultural losses. The compound’s ability to inhibit mycelial growth suggests its potential use in developing new antifungal strategies for crop protection.
Medicinal Chemistry
The thiazole moiety present in the compound is of great interest in medicinal chemistry due to its presence in various biologically active molecules . Thiazoles have been associated with a range of therapeutic activities, including antimicrobial, anti-inflammatory, and antitumor effects. This makes the compound a valuable scaffold for the development of new pharmaceuticals.
Industrial Applications
In the industrial sector, thiazole derivatives are used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The versatility of Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate could be explored for similar applications.
Agricultural Research
Given its antifungal properties, this compound could be further researched for its efficacy and safety as a potential fungicide in agriculture . Its effectiveness against Fusarium oxysporum highlights its potential to safeguard crops from fungal diseases, which is a significant area of concern for food security.
Environmental Applications
The environmental impact of fungicides and pesticides is a growing concern. The development of compounds like Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate , which may offer targeted action with potentially lower toxicity profiles, could contribute to more sustainable agricultural practices .
Biochemistry Research
In biochemistry research, the compound’s role as an intermediate in the synthesis of polysubstituted-2-pyridones could be of interest. These reactions are important for creating complex molecules with potential biological activities, and studying these pathways can provide insights into new biochemical synthesis methods.
Mecanismo De Acción
Target of Action
The primary target of Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate (DAMM) is the Fusarium oxysporum (Fox), a devastating plant pathogen . The compound has been found to inhibit the mycelial growth of Fox .
Mode of Action
DAMM interacts with Fox by inhibiting its mycelial growth The antifungal outcome was promising, involving fungistatic or fungicidal effects .
Biochemical Pathways
It is known that damm has antifungal activity against fox, suggesting it may interfere with the biochemical pathways essential for the growth and reproduction of this fungus .
Result of Action
The primary result of DAMM’s action is the inhibition of mycelial growth in Fox, which can have fungistatic or fungicidal effects . This suggests that DAMM could be a promising antifungal agent.
Direcciones Futuras
The compound has shown promising antifungal activity, providing a basis for further studies to expand the chemical space of this compound and look for improved antifungal activity . Future research could focus on optimizing the synthesis process and exploring the compound’s potential as an antifungal agent .
Propiedades
IUPAC Name |
diethyl 2-[[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-3-23-15(21)13(16(22)24-4-2)9-19-17-20-14(10-25-17)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPHBNZQMOXTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)



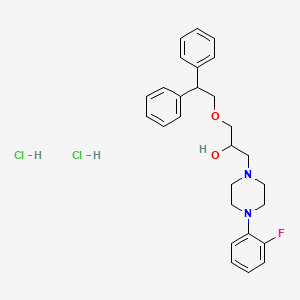

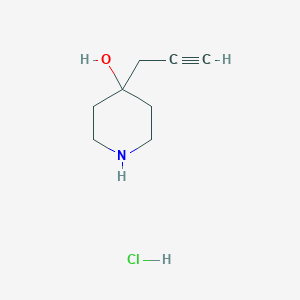

![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)
![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)
